4-Dibenzofurancarboxaldehyde

Vue d'ensemble

Description

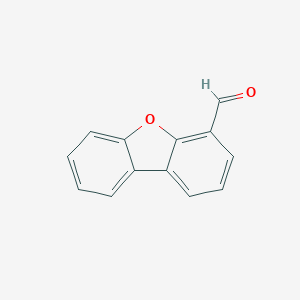

4-Dibenzofurancarboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H8O2 and its molecular weight is 196.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It has been suggested that the compound may interact with its targets through a process known as z-selective olefination .

Pharmacokinetics

The compound has a molecular weight of 196.201, a density of 1.3±0.1 g/cm3, and a boiling point of 360.5±15.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It has been suggested that the compound may have high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy .

Action Environment

Given its physical properties, such as its boiling point and density , it can be inferred that temperature and pressure may play a role in its stability and efficacy.

Activité Biologique

4-Dibenzofurancarboxaldehyde, also known as dibenzo[b,d]furan-4-carbaldehyde, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antitubercular, anticancer, and antimicrobial properties.

Synthesis

This compound can be synthesized through various methods, including the Baylis-Hillman reaction and other organic transformations. These synthetic routes often involve the reaction of dibenzofuran derivatives with electrophiles to yield bioactive compounds.

Antitubercular Activity

One of the most significant biological activities associated with this compound is its antitubercular activity. Several studies have demonstrated its efficacy against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis.

- Study Findings : A series of novel dibenzofuran derivatives were synthesized and evaluated for their antimycobacterial activity. For instance, compounds derived from this compound exhibited minimum inhibitory concentrations (MIC) as low as 3.13 μg/mL against MTB .

| Compound | Structure | MIC (μg/mL) |

|---|---|---|

| 7f | Structure | 12.5 |

| 4f | Structure | 3.13 |

Anticancer Activity

Research indicates that dibenzofuran derivatives exhibit promising anticancer properties. These compounds have been shown to inhibit cell growth in various cancer cell lines.

- Mechanism : The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as NF-κB signaling. For example, one study reported that certain benzofuran derivatives demonstrated significant growth inhibitory effects against human ovarian cancer cell lines with GI50 values ranging from 2.20 μM to 5.86 μM .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound 35 | A2780 | 2.74 |

| Compound 36 | HCT15 | 2.37 |

| Compound 36 | MM231 | 2.20 |

Antimicrobial Activity

In addition to its antitubercular and anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens.

- Evaluation : Compounds synthesized from this aldehyde were tested for antibacterial and antifungal activities, showing significant inhibition against Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited inhibition zones greater than 20 mm .

Case Studies

- Antitubercular Evaluation : A study synthesized various dibenzofuran-based compounds and evaluated their activity against MTB using the agar dilution method. The findings highlighted that structural modifications significantly impacted their biological efficacy .

- Anticancer Screening : Another research effort focused on synthesizing benzofuran-substituted chalcones and assessing their anticancer potential against breast and prostate cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy .

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Role as a Building Block

DBFCA serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions such as:

- Aldol Condensation : DBFCA can undergo aldol condensation reactions, leading to the formation of larger carbon frameworks that are essential in synthesizing pharmaceuticals and agrochemicals.

- Electrophilic Aromatic Substitution : The presence of the aldehyde group makes DBFCA an excellent candidate for electrophilic substitution reactions, facilitating the introduction of various substituents on the aromatic rings.

Table 1: Summary of Chemical Reactions Involving DBFCA

| Reaction Type | Description | Applications |

|---|---|---|

| Aldol Condensation | Formation of β-hydroxy aldehydes | Synthesis of pharmaceuticals |

| Electrophilic Aromatic Substitution | Introduction of substituents on aromatic rings | Development of new materials |

| Reduction Reactions | Conversion to alcohols or amines | Synthesis of fine chemicals |

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have indicated that DBFCA derivatives exhibit promising anticancer properties. Research has shown that modifications to the DBFCA structure can enhance its efficacy against various cancer cell lines.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a specific derivative of DBFCA inhibited the growth of breast cancer cells by inducing apoptosis. This highlights the potential for DBFCA as a lead compound in developing new anticancer agents.

2.2 Antimicrobial Properties

DBFCA has also been investigated for its antimicrobial properties. Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A research article in Antibiotics reported that DBFCA derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Materials Science

3.1 Use in Polymer Chemistry

DBFCA can be utilized as a monomer in polymer chemistry to create novel materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

- Case Study : Research published in Materials Science and Engineering demonstrated that polymers synthesized using DBFCA exhibited improved mechanical properties compared to traditional polymers, making them suitable for high-performance applications.

Propriétés

IUPAC Name |

dibenzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYTWBPRZFRASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC(=C3O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242400 | |

| Record name | 4-Dibenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96706-46-6 | |

| Record name | 4-Dibenzofurancarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096706466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dibenzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-Dibenzofurancarboxaldehyde influence its reactivity in the Morita–Baylis–Hillman (MBH) reaction?

A1: Research suggests that the position of the carboxaldehyde group on the dibenzofuran scaffold significantly impacts its reactivity in the MBH reaction. Specifically, this compound (2) exhibits higher reactivity than its isomer, Dibenzofuran-2-carbaldehyde (1), when reacting with various activated olefins in the presence of DABCO as a catalyst []. This difference in reactivity is attributed to the greater stability of the zwitterionic intermediate formed from this compound (2) compared to that from its isomer []. Computational studies support this observation, revealing that the energy profile of the reaction pathway for this compound (2) is more favorable than that of Dibenzofuran-2-carbaldehyde (1) []. This highlights the importance of the carboxaldehyde group's position on the dibenzofuran ring system for its reactivity in the MBH reaction.

Q2: What are the key structural features of this compound?

A2: this compound (C13H8O2) possesses a molecular weight (Mr) of 196.21 g/mol []. Its crystal structure is characterized as monoclinic, belonging to the P2(1)/n space group []. The molecule comprises three rings: two benzenoid rings and one furan ring. Interestingly, while two of these rings maintain planarity, the benzenoid ring directly attached to the carbonyl group deviates slightly from planarity []. The dihedral angle between the two benzenoid rings measures 1.4(1) degrees []. In the crystal lattice, pairs of this compound molecules are arranged through inversion centers []. Additionally, the carbonyl and furan oxygen atoms exhibit close proximity to ring hydrogen atoms, with distances slightly shorter than the sum of their respective van der Waals radii, suggesting potential weak interactions [].

Q3: What analytical techniques are commonly employed to study this compound?

A3: Various analytical techniques are used to characterize and study this compound. X-ray diffraction analysis was used to determine the crystal structure, revealing key bond lengths, angles, and spatial arrangements within the molecule []. Mass spectrometry (MS) proved valuable in identifying and characterizing reaction intermediates involved in the Morita–Baylis–Hillman reaction, offering insights into the reaction mechanism []. Computational chemistry methods, specifically density functional theory (DFT) calculations at the mPW1K/6-31 + G(d,p) level, were employed to model the MBH reaction, providing theoretical support for experimental observations and aiding in the understanding of reactivity differences between isomers []. These analytical approaches, both experimental and theoretical, contribute to a comprehensive understanding of the structure, reactivity, and behavior of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.